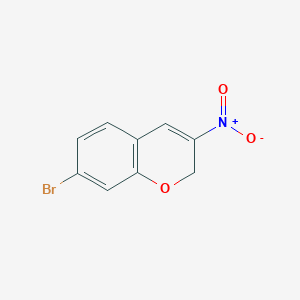
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 5-methylthiazolyl moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Carbamoylation: The 5-methylthiazole is then reacted with an appropriate isocyanate to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent carbamoylation and borylation steps. The reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Carbamate derivatives.
科学的研究の応用
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in the treatment of diseases due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the carbamoyl and thiazole groups, making it less versatile in certain applications.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Contains an ethoxycarbonyl group instead of the carbamoyl group, leading to different reactivity and applications.
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic Acid: Similar structure but with a dihydrothiazole ring, which may affect its chemical properties and applications.
Uniqueness
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid is unique due to the presence of the 5-methylthiazole moiety, which imparts specific electronic and steric properties that enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and drugs.
特性
分子式 |
C11H11BN2O3S |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
[4-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3S/c1-7-6-13-11(18-7)14-10(15)8-2-4-9(5-3-8)12(16)17/h2-6,16-17H,1H3,(H,13,14,15) |
InChIキー |
YUHMNKDYERWNFM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)






![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)

![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)

